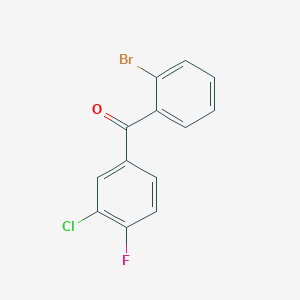

2-Bromo-3'-chloro-4'-fluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

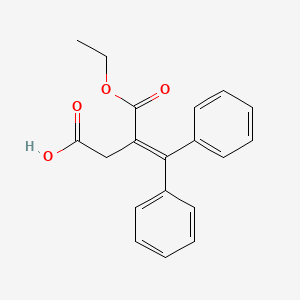

“2-Bromo-3’-chloro-4’-fluorobenzophenone” is a chemical compound that belongs to the benzophenone class of organic compounds. It is also known by its IUPAC name as (2-bromophenyl) (3-chloro-4-fluorophenyl)methanone . The molecular weight of this compound is 313.55 .

Synthesis Analysis

The synthesis of similar compounds has been achieved via a Friedel-Crafts acylation reaction . For instance, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst .Molecular Structure Analysis

The molecular structure of “2-Bromo-3’-chloro-4’-fluorobenzophenone” can be represented by the linear formula: C13H7BrClFO . The InChI code for this compound is 1S/C13H7BrClFO/c14-10-4-2-1-3-9 (10)13 (17)8-5-6-12 (16)11 (15)7-8/h1-7H .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3’-chloro-4’-fluorobenzophenone” include a molecular weight of 313.55 . The predicted boiling point is 393.5±37.0 °C and the predicted density is 1.568±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Infrared Spectroscopy

- Scientific Field: Applied Sciences

- Application Summary: 2-bromo-4-chlorobenzaldehyde, a compound related to 2-Bromo-3’-chloro-4’-fluorobenzophenone, has been used in research involving infrared (IR) spectroscopy . IR spectroscopy is a common spectroscopic technique used for characterizing compound and solvent interactions .

- Methods of Application: The research involved experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde using IR spectroscopy and density functional theory (DFT) . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .

- Results: The study found that the scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .

Synthesis of 4-chloro-4’-fluorobenzophenone

- Scientific Field: Organic Chemistry

- Application Summary: 4-chloro-4’-fluorobenzophenone, a compound related to 2-Bromo-3’-chloro-4’-fluorobenzophenone, was synthesized using a Friedel-Crafts acylation reaction .

- Methods of Application: The synthesis involved using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst . Vacuum distillation was used to obtain the product .

- Results: The yield of the reaction was 67.41% .

Synthesis of 4-Bromo-4’-chlorobenzophenone

- Scientific Field: Organic Chemistry

- Application Summary: 4-Bromo-4’-chlorobenzophenone (BCBP) was synthesized to yield a compound with potential photochemical reactivity and photophysical properties .

- Methods of Application: The synthesis was attempted and the product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

- Results: The product was successfully synthesized and characterized .

Photochemical Reduction of 4-Chloro-4’-methylbenzophenone

- Scientific Field: Photochemistry

- Application Summary: A benzophenone with substituted chloro and methyl groups was synthesized and characterized using IR, NMR and mass spectroscopies .

- Methods of Application: The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst in order to make a benzopinacol .

- Results: There was no evidence of benzopinacol formation .

Characterization of 4-Chloro-4’-Ethoxybenzophenone

- Scientific Field: Organic Chemistry

- Methods of Application: The IR stretching regions characteristic of the compound were presented as well as the major splitting peaks in mass spectrometry . There were 1D and 2D H NMR experiments conducted, and they were both presented along with a labeled drawing of the compound with all H’s and C’s identified, verifying the structure of the compound .

- Results: The structure of the compound was successfully verified .

Photochemical Characteristics and Transition State Comparisons of 4-Fluoro-4’-Methoxybenzophenone

- Scientific Field: Photochemistry

- Application Summary: The interactions of 4-fluoro-4’-methoxybenzophenone in a polar solvent EPA and non-polar solvent methyl cyclohexane were studied using UV absorption spectroscopy .

- Results: The study found that the solvent has a significant effect on the photophysical properties of the compound .

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(3-chloro-4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRPWIDVINYOID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3'-chloro-4'-fluorobenzophenone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)